An In-depth Technical Guide to N-(Butan-2-yl)naphthalen-1-amine
An In-depth Technical Guide to N-(Butan-2-yl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(Butan-2-yl)naphthalen-1-amine (CAS Number: 1019585-69-3), a secondary aromatic amine with potential applications in pharmaceutical and materials science research. While specific peer-reviewed literature on this compound is limited, this document outlines robust synthetic routes and state-of-the-art analytical methodologies based on established chemical principles and data from structurally related compounds.
Compound Overview and Physicochemical Properties
N-(Butan-2-yl)naphthalen-1-amine, also known as N-(sec-butyl)naphthalen-1-amine, is a derivative of naphthalen-1-amine. The introduction of a sec-butyl group to the amine nitrogen significantly influences its steric and electronic properties compared to the parent amine, which can in turn affect its reactivity, metabolic stability, and biological activity.
| Property | Value | Source |
| CAS Number | 1019585-69-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₇N | [2] |
| Molecular Weight | 199.29 g/mol | [2] |
| Appearance | Powder or liquid | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
| SMILES | CCC(C)NC1=C(C=CC=C2)C2=CC=C1 | [1][2] |
Synthetic Methodologies
The synthesis of N-(Butan-2-yl)naphthalen-1-amine can be approached through several established methods for C-N bond formation. The two most prominent and versatile routes are Reductive Amination and Buchwald-Hartwig Amination. The choice between these methods will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Reductive Amination of 1-Naphthylamine with 2-Butanone
Reductive amination is a powerful and widely used method for the synthesis of amines.[4][5][6][7] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine (1-naphthylamine) with a ketone (2-butanone), followed by its in-situ reduction to the corresponding secondary amine.
Causality Behind Experimental Choices: This method is often preferred for its operational simplicity and the use of readily available and relatively inexpensive starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the reduction of the imine in the presence of the ketone, preventing the formation of 2-butanol as a side product. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthylamine (1.0 eq) and 2-butanone (1.2 eq).
-
Solvent Addition: Dissolve the starting materials in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for Reductive Amination Synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[8][9] This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of N-(Butan-2-yl)naphthalen-1-amine, this would involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with sec-butylamine.
Causality Behind Experimental Choices: This method is particularly valuable when functional group tolerance is a concern, as it proceeds under conditions that are compatible with a wide range of functional groups. The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands are known to improve reaction efficiency.[10] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.
-
Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Addition of Reagents: Add 1-bromonaphthalene (1.0 eq) and sec-butylamine (1.2 eq) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(Butan-2-yl)naphthalen-1-amine. The following spectroscopic techniques are fundamental for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~ 7.0 - 8.2 | Multiplet | 7H | Naphthyl-H |
| NH Proton | ~ 4.0 - 5.0 | Broad Singlet | 1H | NH |
| Methine Proton | ~ 3.5 - 4.0 | Multiplet | 1H | CH-N |
| Methylene Protons | ~ 1.5 - 1.8 | Multiplet | 2H | CH₂ |
| Methyl Protons | ~ 1.2 - 1.4 | Doublet | 3H | CH₃-CH |
| Methyl Protons | ~ 0.9 - 1.1 | Triplet | 3H | CH₃-CH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~ 110 - 145 | Naphthyl-C |
| Aliphatic Carbon (CH) | ~ 50 - 60 | CH-N |
| Aliphatic Carbon (CH₂) | ~ 25 - 35 | CH₂ |
| Aliphatic Carbon (CH₃) | ~ 15 - 25 | CH₃-CH |
| Aliphatic Carbon (CH₃) | ~ 10 - 15 | CH₃-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. As a secondary aromatic amine, N-(Butan-2-yl)naphthalen-1-amine is expected to show characteristic absorption bands.[11][12]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3350 - 3310 | Single, sharp, medium intensity |
| Aromatic C-H Stretch | > 3000 | Sharp, weak to medium |
| Aliphatic C-H Stretch | < 3000 | Sharp, medium to strong |
| C=C Aromatic Stretch | 1600 - 1450 | Multiple sharp bands |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Broad, strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(Butan-2-yl)naphthalen-1-amine (MW = 199.29), the molecular ion peak ([M]⁺) would be expected at m/z ≈ 199. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.
Potential Applications and Future Directions
N-alkylated naphthalen-1-amines are important structural motifs in medicinal chemistry and materials science.[13][14] Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[14][15][16] The introduction of the sec-butyl group may modulate the lipophilicity and metabolic stability of the parent naphthalen-1-amine scaffold, potentially leading to new therapeutic agents. Further research is warranted to explore the pharmacological profile of N-(Butan-2-yl)naphthalen-1-amine and its potential as a building block for novel functional materials.
References
-
Wikipedia. (2024). Reductive amination. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2021). Representative examples of pharmaceutically important N-alkylated amine moieties. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved March 7, 2026, from [Link]
-
Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). N-(Butan-2-yl)pentan-1-amine. Retrieved March 7, 2026, from [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved March 7, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved March 7, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved March 7, 2026, from [Link]
-
MDPI. (2026). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). (Butan-2-yl)(butyl)amine. Retrieved March 7, 2026, from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved March 7, 2026, from [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved March 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved March 7, 2026, from [Link]
-
PubChemLite. (n.d.). (butan-2-yl)(butyl)amine (C8H19N). Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). N-Dealkylation of Amines. Retrieved March 7, 2026, from [Link]
-
SpectraBase. (n.d.). N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved March 7, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. Retrieved March 7, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved March 7, 2026, from [Link]
Sources
- 1. 1019585-69-3|N-(Butan-2-yl)naphthalen-1-amine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
